molecular formula C₃₀H₄₈O₁₀ B049617 (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid CAS No. 58814-71-4

(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid

Cat. No. B049617
CAS RN: 58814-71-4
M. Wt: 568.7 g/mol
InChI Key: GDNGOAUIUTXUES-RWDHRDFGSA-N
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Description

Synthesis Analysis

The synthesis of related bile acid derivatives involves multi-step chemical processes, starting from known bile acids like chenodeoxycholic acid. For example, the synthesis of (22R and 22S)-3α, 7α, 22-trihydroxy-5β-cholan-24-oic acids was achieved by starting from chenodeoxycholic acid, leading to the establishment of the chemical structure of haemulcholic acid found in fish bile. This process involves oxidative decarboxylation, hydroxylation, and Reformatsky reactions, highlighting the complex chemistry involved in synthesizing such compounds (Kihira, Morioka, & Hoshita, 1981).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by their steroid backbone and functional groups, such as hydroxy and carboxy groups, which play a significant role in their chemical behavior and biological activity. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are instrumental in elucidating these structures, as demonstrated in the synthesis and characterization of various bile acid derivatives (Kihira, Morioka, & Hoshita, 1981).

Chemical Reactions and Properties

Bile acid derivatives undergo a range of chemical reactions, including oxidation, reduction, and conjugation with other molecules. These reactions can modify their physical and chemical properties, such as solubility and biological activity. For instance, the synthesis of steroid glucuronides involves the coupling of steroids to glucuronic acid, significantly affecting their solubility and excretion rates (Becker, 1965).

Scientific Research Applications

  • Chemical and Pharmaceutical Research : l-ido- and d-glucopyranosiduronic acids synthesized from this compound can be used in chemical and pharmaceutical research, particularly for the development of new drugs or therapies (Bazin, Kerns, & Linhardt, 1997).

  • Synthesis of Derivatives for Metabolic Studies : It can be useful in synthesizing a-Hydroxyl-7a-(4-pentenoyloxy)-5b-cholanoic acid which may be utilized in the synthesis of 14 C-labeled derivatives for metabolic studies, offering insights into how different compounds are metabolized in living organisms (Bai, Barnes, & Dias, 2009).

  • High Coupling Efficiencies in Synthesis : Beta-D-glucopyranosiduronic acids of 3'-hydroxy-5'-androstane-17-ketones synthesized from this compound demonstrate high coupling efficiencies and overall yields, making it a valuable asset in synthetic chemistry (Becker, 1965).

  • Study in Hydrolysis : The compound is utilized in studies related to the hydrolysis of glycosides, offering insights into the biochemical processes and mechanisms involved (Saunders & Timell, 1968).

  • Synthesis of Various Amides and Amino Acids : Benzyl 2-acetamino-2-deoxy-Α -D-glucopyranosiduronic acid derived from it can be used in the synthesis of various amides and amino acids, expanding the scope of biochemical compounds available for research and development (Yoshimura, Sato, & Ando, 1969).

  • Metabolism and Biological Effects Studies : The compound enables the study of metabolism and biological effects of short chain bile acids, which is crucial in understanding various metabolic diseases and conditions (Radomiñska-pyrek, Huynh, Lester, & Pyrek, 1986).

properties

IUPAC Name

(2S,3S,4S,5R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O10/c1-14(4-7-21(32)33)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(12-15(29)13-20(22)31)39-28-25(36)23(34)24(35)26(40-28)27(37)38/h14-20,22-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24+,25-,26+,28?,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNGOAUIUTXUES-RWDHRDFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002430
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid

CAS RN

58814-71-4
Record name (3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002430
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
Reactant of Route 2
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
Reactant of Route 3
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
Reactant of Route 4
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
Reactant of Route 5
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid
Reactant of Route 6
(3a,5b,7a)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-b-D-Glucopyranosiduronic acid

Citations

For This Compound
2
Citations
MR Zhu, Z Fulati, Y Liu, WS Wang, Q Wu… - Journal of Geriatric …, 2019 - ncbi.nlm.nih.gov
Objective To construct a prediction model based on metabolic profiling for predicting the response to cardiac resynchronization therapy (CRT). Methods Peripheral venous (PV) and …
Number of citations: 5 www.ncbi.nlm.nih.gov
G Li, Y Duan, Y Wang, L Bian, M Xiong, W Song… - 2021 - papers.ssrn.com
Background: Numerous epidemiological studies showed close relationships of outdoor air pollution with increased risk of cancer, infection, and cardiopulmonary diseases. However, a …
Number of citations: 4 papers.ssrn.com

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